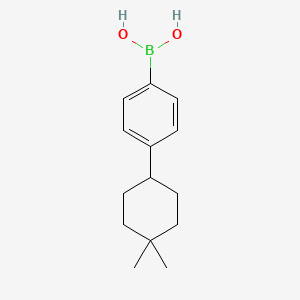

4-(4,4-Dimethylcyclohexyl)phenylboronic acid

Description

The exact mass of the compound this compound is 232.1634601 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4,4-dimethylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-14(2)9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12,16-17H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMIWWSLZCKLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Phenylboronic Acids in Organic Synthesis and Materials Science

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their prominence in modern chemistry stems from their versatility and relative stability. In organic synthesis, they are indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures which are common motifs in pharmaceuticals and agrochemicals. nih.govmdpi.comnih.govresearchgate.net The reaction conditions for Suzuki-Miyaura couplings are generally mild and compatible with a wide array of functional groups, making phenylboronic acids highly valuable building blocks. nih.govnih.gov

Beyond their role in synthetic methodology, phenylboronic acids are integral to the development of advanced materials. Their unique electronic and structural properties are harnessed in the creation of functional polymers, sensors, and liquid crystals. mdpi.comacs.org In materials science, the boronic acid moiety can participate in reversible covalent bonding with diols, leading to the formation of dynamic materials that can respond to external stimuli such as pH or the presence of sugars. mdpi.comresearchgate.net This responsivity is a key feature in the design of "smart" materials for applications in drug delivery and diagnostics. researchgate.netnih.gov

Structural Overview and Research Context of the 4 4,4 Dimethylcyclohexyl Phenylboronic Acid Scaffold

Table 1: Chemical Identity of 4-(4,4-Dimethylcyclohexyl)phenylboronic acid

| Identifier | Value |

| IUPAC Name | (4-(4,4-dimethylcyclohexyl)phenyl)boronic acid |

| CAS Number | 865360-61-8 |

| Molecular Formula | C₁₄H₂₁BO₂ |

| Molecular Weight | 232.13 g/mol |

| InChI Key | KRMIWWSLZCKLRQ-UHFFFAOYSA-N |

This data is compiled from available chemical supplier information.

The research context for this specific scaffold is primarily situated within the development of materials with tailored physical properties, particularly liquid crystals. The incorporation of alicyclic rings like the dimethylcyclohexyl group into a phenylboronic acid structure is a strategic design choice aimed at modifying properties such as mesophase behavior, clearing points, and dielectric anisotropy in liquid crystal mixtures. epo.org The rigid and bulky nature of the cyclohexyl ring can influence the packing of molecules in the liquid crystalline state, which is a critical factor in their performance in display technologies. google.com

Scope and Research Objectives Pertaining to 4 4,4 Dimethylcyclohexyl Phenylboronic Acid

Strategies for Carbon-Boron Bond Formation in Arylboronic Acids

The introduction of a boronic acid moiety onto an aromatic ring is a cornerstone of modern organic synthesis. Several powerful methods have been developed for this transformation, each with its own advantages and substrate scope.

Grignard Reagent-Mediated Borylation Approaches

A classic and reliable method for the synthesis of arylboronic acids involves the use of Grignard reagents. This approach typically begins with the corresponding aryl halide, which is converted to an arylmagnesium halide. Subsequent reaction with a trialkyl borate (B1201080), followed by acidic hydrolysis, yields the desired arylboronic acid.

The general protocol for this electrophilic borylation of an aryl Grignard reagent is a straightforward and often high-yielding process. For the synthesis of this compound, the precursor 1-bromo-4-(4,4-dimethylcyclohexyl)benzene (B1383131) would be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent. This intermediate is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. The final step is an acidic workup to hydrolyze the boronate ester to the boronic acid. A general and convenient protocol for this type of transformation achieves excellent yields at 0°C. organic-chemistry.org

| Step | Reagents and Conditions | Product | Typical Yield |

| 1 | 1-bromo-4-(4,4-dimethylcyclohexyl)benzene, Mg, THF | 4-(4,4-dimethylcyclohexyl)phenylmagnesium bromide | High |

| 2 | Trialkyl borate (e.g., B(OMe)₃), -78 °C to rt | Intermediate boronate ester | High |

| 3 | Acidic workup (e.g., aq. HCl) | This compound | >80% |

Transition Metal-Catalyzed Borylation Techniques (e.g., Palladium-Catalyzed Borylation)

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable for the formation of carbon-boron bonds. The Miyaura borylation is a prominent example, involving the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com

This method offers excellent functional group tolerance and generally proceeds under mild conditions. alfa-chemistry.com For the synthesis of this compound, 1-bromo-4-(4,4-dimethylcyclohexyl)benzene would be the substrate of choice. The reaction is typically carried out in a solvent like dioxane or DMSO, with a palladium catalyst such as PdCl₂(dppf) and a base like potassium acetate (B1210297) (KOAc). researchgate.net The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the boronic acid if required, though pinacol esters themselves are often used directly in subsequent cross-coupling reactions. organic-chemistry.org

| Component | Example | Role |

| Aryl Halide | 1-bromo-4-(4,4-dimethylcyclohexyl)benzene | Substrate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | PdCl₂(dppf) | Facilitates C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane | Reaction medium |

Recent advancements have focused on improving the efficiency and sustainability of Miyaura borylation, including the use of solvent-free conditions and alternative palladium precursors. researchgate.net

Directed Ortho-Metalation and Electrophilic Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium base (like n-butyllithium), leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic boron source to introduce the boronic acid moiety.

While this method is highly effective for introducing substituents ortho to a directing group, it is less straightforward for the synthesis of para-substituted products like this compound, unless the starting material is already appropriately substituted. For instance, if one were to start with 1-(4,4-dimethylcyclohexyl)benzene, a directing group would need to be present to guide the lithiation. Without a directing group, this method is not the most direct route to the target compound. However, the principles of DoM are crucial in the broader context of synthesizing substituted arylboronic acids. The choice of a strong base and an appropriate electrophile are key considerations in this methodology. researchgate.netsemanticscholar.org

Synthesis of the 4-(4,4-Dimethylcyclohexyl)phenyl Moiety

The successful synthesis of the target boronic acid is contingent on the efficient preparation of its aryl precursor, the 4-(4,4-dimethylcyclohexyl)phenyl moiety.

Precursor Synthesis and Functionalization

The most common approach to constructing the 4-(4,4-dimethylcyclohexyl)phenyl scaffold is through a Friedel-Crafts alkylation reaction. youtube.comyoutube.comlibretexts.org This involves the reaction of benzene (B151609) with a suitable alkylating agent derived from 4,4-dimethylcyclohexane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com The alkylating agent could be 4,4-dimethylcyclohexene (B76398) or 4,4-dimethylcyclohexanol. The reaction generates a carbocation intermediate which then undergoes electrophilic aromatic substitution with benzene.

Once the 4-(4,4-dimethylcyclohexyl)benzene is obtained, it needs to be functionalized, typically by bromination, to introduce a handle for the subsequent borylation step. Bromination of this alkylbenzene would be expected to yield primarily the para-substituted product, 1-bromo-4-(4,4-dimethylcyclohexyl)benzene, due to the ortho-, para-directing nature of the alkyl group.

| Reaction | Reactants | Catalyst | Product |

| Friedel-Crafts Alkylation | Benzene, 4,4-dimethylcyclohexene | AlCl₃ or H₂SO₄ | 4-(4,4-dimethylcyclohexyl)benzene |

| Bromination | 4-(4,4-dimethylcyclohexyl)benzene, Br₂ | FeBr₃ | 1-bromo-4-(4,4-dimethylcyclohexyl)benzene |

Stereochemical Considerations in Cyclohexyl Ring Formation

The 4,4-dimethylcyclohexyl group does not have a chiral center. However, the stereochemistry of the cyclohexane (B81311) ring itself, specifically its chair conformation, is a relevant consideration. In 1-phenyl-4,4-dimethylcyclohexane, the phenyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. youtube.com

In the context of the synthesis, the Friedel-Crafts alkylation is unlikely to introduce significant stereochemical complexity at the cyclohexyl ring itself since the gem-dimethyl group at the 4-position removes the possibility of cis/trans isomerism with respect to the phenyl group. The chair conformation will be the predominant form, with the bulky phenyl group preferentially adopting the equatorial position to minimize steric strain. This conformational preference is not expected to significantly impact the subsequent borylation reactions, which occur at the remote phenyl ring. For 1,4-disubstituted cyclohexanes in general, the trans isomer, where both substituents can be equatorial, is typically more stable than the cis isomer where one must be axial. mvpsvktcollege.ac.instereoelectronics.org

Optimization of Reaction Conditions and Yield for this compound

The synthesis of this compound, a key intermediate in various chemical applications, relies on precise control over reaction parameters to maximize yield and purity. Methodologies such as the Suzuki-Miyaura cross-coupling reaction are commonly employed, where an aryl halide is coupled with a diboron reagent in the presence of a catalyst. nih.gov The efficiency of such syntheses is highly dependent on the careful optimization of conditions including solvent, temperature, catalyst system, and ligand choice.

Solvent Effects and Reaction Temperature Profiling

The selection of an appropriate solvent system and reaction temperature is critical in the synthesis of arylboronic acids. The solvent not only dissolves reactants but also influences catalyst stability and reactivity. For boronic acid synthesis, solvent polarity plays a significant role. d-nb.info

Solvent Effects: Ethers, such as diethyl ether and tetrahydrofuran (THF), and ketones are often effective solvents due to their ability to dissolve boronic acids. d-nb.inforesearchgate.net In many cross-coupling reactions, mixtures of solvents are employed to balance the solubility of both organic and inorganic reagents. For instance, a combination of an organic solvent like dioxane with water can be beneficial, as water can increase the solubility of the base (e.g., Na₃PO₄) and may facilitate the hydrolysis of intermediate boronate esters to the more reactive boronic acids. nih.gov Conversely, hydrocarbons like methylcyclohexane (B89554) exhibit very low solubility for boronic acids, making them useful for washing away nonpolar impurities during purification rather than as primary reaction solvents. d-nb.info

Reaction Temperature: Temperature profiling is essential for optimizing reaction rates while minimizing side reactions and decomposition of the desired product. Many borylation reactions are conducted at elevated temperatures, often under reflux conditions, to drive the reaction to completion and improve yields. researchgate.net For example, studies on related Suzuki-Miyaura couplings show a significant increase in yield when moving from room temperature to reflux temperatures. nih.govresearchgate.net However, the optimal temperature is catalyst-dependent, and some highly active catalyst systems can achieve high yields at milder temperatures, which can be advantageous for substrates with sensitive functional groups. organic-chemistry.org

The following table summarizes the general effects of solvent and temperature on the synthesis of arylboronic acids, which are applicable to the synthesis of this compound.

| Parameter | Condition | Rationale & Effect on Yield |

| Solvent | Aprotic Ethers (e.g., Dioxane, THF) | Good solubility for organic precursors and intermediates. Often used in combination with water. nih.gov |

| Protic Solvents (e.g., Water, Alcohols) | Used as a co-solvent to dissolve inorganic bases and can increase reaction efficiency by hydrolyzing boronic esters in situ. nih.gov | |

| Hydrocarbons (e.g., Cyclohexane) | Very low solubility for boronic acids; primarily used for purification/washing. d-nb.info | |

| Temperature | Room Temperature (~25 °C) | May result in low yields unless a highly active catalyst system is used. researchgate.net |

| Elevated/Reflux Temperature | Generally increases reaction rate and drives the reaction to completion, leading to higher yields. researchgate.netresearchgate.net |

Catalyst Loading and Ligand Design in Cross-Coupling Steps

The palladium-catalyzed cross-coupling reaction is a cornerstone of arylboronic acid synthesis. researchgate.netacs.org The catalytic system, comprising a palladium source and a ligand, dictates the reaction's efficiency, substrate scope, and the required catalyst loading.

Catalyst Loading: Minimizing catalyst loading is crucial for process efficiency and cost-effectiveness, especially on an industrial scale. High catalyst turnover numbers (TONs) are desirable. Research has shown that with an optimized ligand and base combination, catalyst loading for borylation reactions can be reduced significantly, sometimes to as low as 0.1 mol%, while still achieving excellent yields. nih.gov

Ligand Design: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). nih.gov For the synthesis of arylboronic acids from aryl halides, electron-rich and sterically bulky phosphine-based ligands are often highly effective. nih.gov These ligands promote the oxidative addition step, which is often rate-limiting, and enhance catalyst stability. The modular nature of many ligands allows for fine-tuning of the catalyst's electronic and steric properties to suit specific substrates. organic-chemistry.org

Below is a table illustrating common catalyst and ligand systems used in the synthesis of arylboronic acids and their general characteristics.

| Catalyst Precursor | Ligand | Typical Characteristics |

| Pd(OAc)₂ | SPhos | A bulky phosphine (B1218219) ligand, often used for achieving high yields with a broad range of aryl halides. organic-chemistry.org |

| Pd₂(dba)₃ | Buchwald-type biaryl phosphines | Highly active for coupling reactions, allowing for low catalyst loadings and reactions at lower temperatures. nih.gov |

| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust system effective for a variety of cross-coupling reactions, including those involving heteroaryl compounds. nih.gov |

| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | A classical catalyst system, though often requiring higher catalyst loadings and temperatures compared to more modern systems. nih.gov |

Purification and Isolation Techniques for Boronic Acid Derivatives

The purification of boronic acids and their derivatives requires specific techniques to remove impurities while preventing degradation of the C-B bond. Common impurities include starting materials, homocoupled byproducts, and boroxines (anhydrides of boronic acids).

Acid-Base Extraction: A highly effective method for purifying boronic acids leverages their acidic nature. researchgate.net The crude product can be treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding boronate salt. google.com This salt is typically soluble in an aqueous phase, while non-acidic organic impurities remain in an organic solvent like diethyl ether or diisopropyl ether. google.com After separating the layers, the aqueous phase is acidified (e.g., with HCl), causing the pure boronic acid to precipitate, which can then be isolated by filtration. google.com

Recrystallization: Recrystallization is a common technique for purifying solid boronic acids. The choice of solvent is critical; suitable solvents may include benzene, dichloroethane, or ethyl acetate. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Silica (B1680970) gel column chromatography can be employed for the purification of boronic acids, particularly for low to mild polarity compounds. researchgate.net However, the acidic nature of standard silica gel can sometimes lead to degradation or strong adsorption of the boronic acid or, more commonly, its ester derivatives. researchgate.netresearchgate.net To mitigate this, silica gel can be pre-treated or impregnated with boric acid, which suppresses the over-adsorption and decomposition of pinacol boronic esters during chromatography. researchgate.netoup.com

Other Techniques:

Trituration: This involves washing the solid crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. researchgate.net

Derivatization: In some cases, the boronic acid is converted into a more stable and easily purified derivative, such as a trifluoroborate salt (by treatment with KHF₂) or a MIDA (N-methyliminodiacetic acid) boronate ester. reddit.com After purification, the derivative can be converted back to the free boronic acid if needed.

Cross-Coupling Reactions Involving this compound

Suzuki-Miyaura Coupling: Scope and Limitations with this Derivative

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. However, the use of sterically demanding boronic acids like this compound presents specific challenges and limitations. The bulky substituent can impede the crucial transmetalation step in the catalytic cycle, often requiring more reactive coupling partners, specialized ligands, or more forcing reaction conditions to achieve satisfactory yields.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.

Transmetalation : This is often the rate-determining step, particularly with sterically hindered reagents. The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. The bulky 4,4-dimethylcyclohexyl group can slow this step, requiring ligands that are both electron-rich and bulky to facilitate the process.

Reductive Elimination : The two organic groups on the palladium(II) center couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

For sterically hindered boronic acids, alternative pathways or catalyst systems, such as those employing highly active N-heterocyclic carbene (NHC) ligands, may be necessary to overcome the steric barrier and promote efficient transmetalation.

The reactivity of this compound in Suzuki-Miyaura coupling is highly dependent on the nature of the electrophilic partner. Generally, the reactivity of aryl halides follows the order I > Br > Cl, with aryl iodides and bromides being the most common substrates. Aryl triflates are also effective coupling partners, often showing reactivity comparable to or greater than aryl bromides.

Due to the steric hindrance of the boronic acid, coupling with less reactive electrophiles like aryl chlorides can be particularly challenging and may result in low yields unless highly active catalyst systems are employed. The table below illustrates the expected reactivity trends and typical conditions for the coupling of this compound with various electrophiles, based on general principles for sterically hindered substrates.

| Electrophile (Ar-X) | Typical Catalyst System | Typical Base | Typical Solvent | Expected Relative Reactivity | Anticipated Yield Range |

|---|---|---|---|---|---|

| Aryl Iodide (Ar-I) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | High | Good to Excellent |

| Aryl Bromide (Ar-Br) | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, K₂CO₃ | DMF, Toluene/H₂O | Moderate to High | Moderate to Good |

| Aryl Triflate (Ar-OTf) | Pd(OAc)₂/PCy₃, Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃, K₃PO₄ | Dioxane, THF | Moderate to High | Moderate to Good |

| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃/XPhos, Pd-PEPPSI | K₃PO₄, t-BuOK | Toluene, Dioxane | Low | Low to Moderate |

Other Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Heck-type processes)

While the Suzuki reaction is the most prominent, this compound can potentially participate in other palladium-catalyzed reactions. In Heck-type reactions, arylboronic acids can serve as an alternative to aryl halides for the arylation of olefins. This process, sometimes referred to as the Suzuki-Heck reaction, typically requires an oxidant to regenerate the Pd(II) catalyst. The bulky nature of the 4,4-dimethylcyclohexyl substituent would likely influence the regioselectivity and efficiency of the olefin insertion step.

Formation and Reactivity of Boronate Esters and Anhydrides

Boronic acids readily form cyclic boronate esters through condensation with diols, a reaction that is typically reversible. They can also dehydrate to form boroxines, which are cyclic anhydrides.

Reversible Covalent Binding with Diols and Polyols

The reaction of this compound with 1,2- or 1,3-diols and polyols leads to the formation of five- or six-membered cyclic boronate esters. This reversible covalent interaction is fundamental to the use of boronic acids in sensors, drug delivery systems, and dynamic materials.

The equilibrium of this reaction is pH-dependent. At neutral or acidic pH, the boronic acid is in its neutral, trigonal planar form. In the presence of a base or at higher pH, it forms a more Lewis acidic, tetrahedral boronate anion, which readily reacts with diols. The stability of the resulting boronate ester is influenced by several factors:

pH of the solution : Higher pH generally favors ester formation.

pKa of the boronic acid : Electron-withdrawing groups lower the pKa, facilitating binding at lower pH. The 4,4-dimethylcyclohexyl group is electron-donating, which would slightly increase the pKa compared to unsubstituted phenylboronic acid.

Structure of the diol : The conformation and steric environment of the hydroxyl groups on the diol are crucial for stable complex formation.

The reversible nature of this bond allows for dynamic systems that can respond to changes in pH or the presence of competing diols, such as saccharides.

| Factor | Influence on Boronate Ester Formation | Relevance to this compound |

|---|---|---|

| pH | Ester formation is favored at pH values near or above the pKa of the boronic acid. | Binding will be most effective in neutral to basic aqueous solutions. |

| Diol Structure | Coplanar cis-diols on five- or six-membered rings form the most stable esters. | Forms stable complexes with saccharides like fructose (B13574) and glucose. |

| Steric Hindrance | Bulky substituents on the boronic acid or diol can disfavor ester formation. | The dimethylcyclohexyl group may slightly decrease the binding affinity compared to less hindered arylboronic acids. |

| Solvent | Binding is typically studied in aqueous media, but solvent polarity can affect equilibrium constants. | Association constants will vary depending on the solvent system used. |

Thermal Dehydration and Boroxine (B1236090) Formation

Arylboronic acids, including this compound, undergo a characteristic thermal dehydration reaction to form their corresponding cyclic trimeric anhydrides, known as boroxines. researchgate.netclockss.orgchemicalbook.com This reversible condensation process involves three molecules of the boronic acid eliminating three molecules of water to form a stable six-membered ring composed of alternating boron and oxygen atoms. clockss.orgwikipedia.orgresearchgate.net The reaction is driven by heat, and the equilibrium can be shifted towards the boroxine product by removing water from the system, for instance, through azeotropic distillation or by using a dehydrating agent. chemicalbook.comwikipedia.org

The formation of the boroxine is an entropically favored process due to the release of three water molecules. researchgate.net Studies on various para-substituted phenylboronic acids have shown that electron-donating groups on the phenyl ring support the formation and stability of the corresponding boroxine. researchgate.netclockss.org The 4-(4,4-dimethylcyclohexyl) group is an electron-donating alkyl substituent, which suggests that it would facilitate the formation of 2,4,6-tris(4-(4,4-dimethylcyclohexyl)phenyl)boroxine upon heating. The equilibrium between the boronic acid and the boroxine is dynamic; the boroxine can be readily hydrolyzed back to the parent boronic acid by the addition of water. researchgate.netclockss.org

Table 1: General Conditions for Boroxine Formation from Arylboronic Acids

| Condition | Description | Typical Reagents/Setup | Reference |

|---|---|---|---|

| Thermal Dehydration | Heating the boronic acid, often under vacuum or with azeotropic removal of water, to shift the equilibrium towards the boroxine. | Toluene or other suitable solvent with a Dean-Stark apparatus; high vacuum. | chemicalbook.com |

| Drying Agents | Use of chemical drying agents to remove water and drive the condensation reaction at or near room temperature. | Not commonly cited for simple boroxine formation but is a general principle for dehydration. | wikipedia.org |

| Spontaneous Dehydration | Gradual conversion of the boronic acid to the boroxine upon storage under ambient, non-hydrous conditions. | Storage in a desiccator or dry environment. | clockss.org |

Electrophilic and Nucleophilic Reactions of the Boronic Acid Group

The boronic acid group can be replaced by a halogen atom (F, Cl, Br, I) in a reaction known as halodeboronation. This process is a form of ipso-substitution, where the electrophilic halogen replaces the boronic acid moiety at the same carbon position on the aromatic ring. organic-chemistry.org For arylboronic acids like this compound, this reaction provides a direct route to the corresponding aryl halide.

Mechanistic studies have revealed that halodeboronation typically proceeds through a boronate-driven pathway. organic-chemistry.org The reaction is often catalyzed by a base, which activates the boronic acid by converting it to a more nucleophilic boronate species [ArB(OH)₃]⁻. This boronate then reacts with an electrophilic halogen source (e.g., N-halosuccinimides like NBS, NCS, or molecular halogens like I₂ and Br₂). chemicalbook.comresearchgate.net While sometimes referred to as "copper-catalyzed," it has been shown that copper is not always required, and general Lewis base catalysis is often the key operational principle. organic-chemistry.org

The general sequence for the reaction is as follows:

Activation: The boronic acid reacts with a base (e.g., hydroxide or acetate) to form a tetrahedral boronate anion.

Ipso-Substitution: The electron-rich aryl ring of the boronate attacks the electrophilic halogen source (X⁺), leading to the formation of the aryl halide and cleavage of the C-B bond.

The reaction conditions can be tuned to achieve high yields for iodination, bromination, and chlorination.

Table 2: Representative Conditions for Halodeboronation of Arylboronic Acids

| Halogenation Type | Typical Halogen Source | Catalyst/Base | Solvent | Reference |

|---|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS), Iodine (I₂) | Potassium Acetate (KOAc), K₂CO₃ | DCM, Acetonitrile, Methanol | organic-chemistry.org |

| Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | KOAc, NaOMe | DCM, Acetonitrile, Aqueous solutions | chemicalbook.comorganic-chemistry.org |

| Chlorination | N-Chlorosuccinimide (NCS) | KOAc | Acetonitrile | organic-chemistry.org |

One of the most fundamental reactions of arylboronic acids is their oxidation to the corresponding phenols. This transformation is a reliable and high-yielding method for introducing a hydroxyl group onto an aromatic ring with the regiochemistry dictated by the position of the boronic acid. For this compound, this reaction would yield 4-(4,4-dimethylcyclohexyl)phenol.

This oxidative hydroxylation can be achieved using a variety of oxidizing agents. Common oxidants include hydrogen peroxide (H₂O₂), often under basic conditions, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and N-oxides. nih.gov The general mechanism involves the attack of the oxidant on the boron atom, followed by a rearrangement where the aryl group migrates from the boron to an oxygen atom, forming a boronate ester intermediate. This intermediate is then hydrolyzed to afford the phenol (B47542) and boric acid. nih.gov Isotopic labeling studies have confirmed that the oxygen atom incorporated into the phenol product originates from the oxidant, not from the solvent (water). nih.gov

Table 3: Common Oxidants for the Conversion of Arylboronic Acids to Phenols

| Oxidant | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH, KOH) | Classic, high-yielding method. | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | H₂O-EtOH, room temperature | Mild, efficient, and proceeds without base or metal catalysts. | nih.gov |

| N-Oxides (e.g., Trimethylamine N-oxide) | Room temperature, often base-free | Rapid reaction, often complete within minutes. | nih.gov |

| Oxone (KHSO₅) | Aqueous acetone (B3395972) or methanol | Strong oxidant, effective under neutral conditions. | nih.gov |

| Molecular Oxygen (O₂) / Air | Often requires a catalyst (e.g., copper) or photocatalyst | "Green" oxidation method. | nih.gov |

Stability and Degradation Pathways of this compound

While boronic acids are considered relatively stable and are often isolable crystalline solids, they are susceptible to several degradation pathways, particularly under conditions commonly used in synthesis, such as cross-coupling reactions. wikipedia.orgnih.gov The stability of a given arylboronic acid is highly dependent on its substituents and the reaction environment, especially pH. wikipedia.orged.ac.uk

The primary degradation pathway for arylboronic acids is protodeboronation (also called protodeborylation). This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1,1-dimethyl-4-phenylcyclohexane) and boric acid. wikipedia.org This is a frequent and undesirable side reaction in many catalytic processes, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent. wikipedia.org

The rate of protodeboronation is highly pH-dependent. Mechanistic studies on various arylboronic acids have shown that the reaction can proceed through several pathways:

Base-catalyzed pathway: At high pH, the formation of the anionic boronate species [ArB(OH)₃]⁻ makes the aryl group more susceptible to protonolysis by water. wikipedia.orgnih.gov

Acid-catalyzed pathway: Under acidic conditions, protonation can facilitate the cleavage of the C-B bond. researchgate.net

Neutral pathway: Some boronic acids, particularly certain heteroarylboronic acids, can undergo rapid protodeboronation at neutral pH through fragmentation of a zwitterionic intermediate. wikipedia.org

For simple arylboronic acids with electron-donating groups, like this compound, the base-catalyzed pathway is a significant concern, especially under the basic conditions of Suzuki-Miyaura reactions. nih.gov

Another major degradation route is oxidation . As discussed in section 3.3.2, boronic acids can be oxidized to phenols. Unintentional oxidation can occur in the presence of atmospheric oxygen or other oxidizing species, particularly at physiological pH, which can limit their application in biological contexts. nih.govnih.gov The oxidative instability is a key consideration for the long-term storage and handling of the compound.

Table 4: Major Degradation Pathways for Arylboronic Acids

| Degradation Pathway | Product | Promoting Conditions | Significance | Reference |

|---|---|---|---|---|

| Protodeboronation | Corresponding Arene (Ar-H) | Acidic or (more commonly) basic aqueous conditions. | Major side reaction in Suzuki-Miyaura coupling, leading to yield loss. | wikipedia.orgnih.govresearchgate.net |

| Oxidation | Corresponding Phenol (Ar-OH) | Presence of oxidants (e.g., H₂O₂, air), reactive oxygen species. | Affects purity and long-term storage stability. | nih.govnih.gov |

| Dehydration (Reversible) | Boroxine (Trimeric Anhydride) | Anhydrous conditions, heat. | Generally not a destructive degradation but an equilibrium process affecting the form of the reagent. | researchgate.netclockss.org |

Advanced Spectroscopic and Structural Characterization of 4 4,4 Dimethylcyclohexyl Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. A combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing deep insights into the molecular framework of 4-(4,4-Dimethylcyclohexyl)phenylboronic acid.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the dimethylcyclohexyl group. The aromatic region typically shows two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the boronic acid group are expected to resonate at a lower field (higher ppm) compared to the protons meta to this group due to the electron-withdrawing nature of the boronic acid moiety.

The aliphatic region of the spectrum is more complex, with overlapping multiplets corresponding to the axial and equatorial protons of the cyclohexyl ring. The gem-dimethyl group gives rise to a sharp singlet, integrating to six protons. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and, consequently, the conformation of the cyclohexyl ring. For instance, a large coupling constant between two vicinal protons on the cyclohexane (B81311) ring is indicative of a trans-diaxial relationship.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (ortho to -B(OH)₂) | 7.8 - 8.0 | d | ~8.0 |

| Aromatic H (meta to -B(OH)₂) | 7.2 - 7.4 | d | ~8.0 |

| Cyclohexyl H (methine) | 2.5 - 2.7 | m | - |

| Cyclohexyl H (methylene) | 1.2 - 1.9 | m | - |

| Dimethyl H | 0.9 - 1.0 | s | - |

| B(OH)₂ | 4.5 - 5.5 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will exhibit distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the boron atom (ipso-carbon) is expected to be significantly deshielded. The quaternary carbon of the dimethylcyclohexyl group, along with the other ipso-carbon of the phenyl ring, can be unambiguously identified through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by their characteristically low intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (ipso to -B(OH)₂) | 135 - 140 |

| Aromatic C (ipso to cyclohexyl) | 150 - 155 |

| Aromatic CH (ortho to -B(OH)₂) | 134 - 136 |

| Aromatic CH (meta to -B(OH)₂) | 127 - 129 |

| Cyclohexyl C (quaternary) | 30 - 35 |

| Cyclohexyl CH (methine) | 45 - 50 |

| Cyclohexyl CH₂ (methylene) | 25 - 40 |

| Dimethyl CH₃ | 27 - 30 |

Note: Predicted values are based on the analysis of structurally similar compounds.

¹¹B NMR spectroscopy is a powerful technique for directly probing the environment of the boron atom. For arylboronic acids, the chemical shift is sensitive to the hybridization state of the boron atom. In its neutral, trigonal planar sp² hybridized state, this compound is expected to show a broad signal in the range of δ 27-33 ppm. nsf.gov Upon interaction with a Lewis base or in a basic medium, the boron atom can adopt a tetrahedral, sp³ hybridized state, resulting in a significant upfield shift in the ¹¹B NMR spectrum to a region between δ 4 and 10 ppm. nsf.gov This technique is particularly useful for studying the interactions of the boronic acid with other molecules, such as diols, and for determining its pKa.

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the cyclohexyl ring and for confirming the ortho and meta relationships of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons by observing their long-range couplings to nearby protons. For instance, the quaternary carbon of the dimethyl group will show correlations to the methyl protons.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of the molecules. It can be used to confirm that all the observed signals belong to the same molecule and to detect the presence of any impurities or aggregates in the sample.

The chemical shifts of the protons and carbons in this compound can be influenced by the solvent used for the NMR experiment. Protic solvents, such as methanol-d₄ or DMSO-d₆, can form hydrogen bonds with the hydroxyl groups of the boronic acid, leading to changes in the chemical shifts, particularly for the B(OH)₂ protons and the aromatic protons. In some cases, boronic acids can form cyclic anhydrides (boroxines) in aprotic solvents, which can lead to the appearance of multiple sets of signals in the NMR spectrum. Studying the NMR spectra in different solvents can therefore provide insights into the intermolecular interactions and aggregation state of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the O-H, B-O, C-H, and C=C bonds. The broad O-H stretching vibration of the boronic acid's hydroxyl groups is typically observed in the region of 3200-3600 cm⁻¹. The B-O stretching vibration gives rise to a strong band in the infrared spectrum, usually in the 1300-1400 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups are observed below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-H bend (aliphatic) | 1350 - 1470 | Medium |

| Aromatic C-H out-of-plane bend | 800 - 860 | Strong |

Note: Predicted frequencies are based on typical values for the respective functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands corresponding to the vibrations of its constituent parts: the boronic acid group, the phenyl ring, and the dimethylcyclohexyl substituent.

The most prominent features in the spectrum are associated with the boronic acid moiety. A broad absorption band is typically observed in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. researchgate.net This broadness is indicative of strong intermolecular hydrogen bonding, a common feature in the solid-state structure of boronic acids. The asymmetric B-O stretching vibration gives rise to a strong and characteristic peak, generally found around 1345-1392 cm⁻¹. researchgate.net The B-C stretching vibration can be identified by a peak near 1090 cm⁻¹. researchgate.net

Vibrations associated with the aromatic phenyl ring are also clearly identifiable. The aromatic C-H stretching modes typically appear as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3040-3100 cm⁻¹). dergipark.org.tr The characteristic C=C stretching vibrations within the phenyl ring result in sharp peaks in the 1620–1420 cm⁻¹ range. dergipark.org.tr Out-of-plane C-H bending vibrations provide information about the substitution pattern of the ring.

The 4,4-dimethylcyclohexyl group contributes aliphatic C-H stretching vibrations, which are observed as strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The presence of the gem-dimethyl groups can lead to a characteristic splitting of the C-H bending vibration peak around 1370 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3200–3600 (broad) | Boronic acid, hydrogen-bonded |

| C-H Stretch (Aromatic) | 3040–3100 | Phenyl ring C-H |

| C-H Stretch (Aliphatic) | 2850–2960 | Dimethylcyclohexyl group CH₂, CH₃ |

| C=C Stretch (Aromatic) | 1620–1420 | Phenyl ring skeletal vibrations |

| B-O Asymmetric Stretch | 1345–1392 | Boronic acid B-O bond |

| B-C Stretch | ~1090 | Phenyl-boron bond |

| O-B-O Deformation | ~635 | Boronic acid group bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. For this compound, the Raman spectrum is particularly useful for characterizing the skeletal vibrations of the aromatic and aliphatic rings.

The phenyl ring gives rise to several strong and characteristic Raman bands. The aromatic C-C stretching modes are typically observed in the 1320-1620 cm⁻¹ region. dergipark.org.tr A particularly intense peak, often near 1002 cm⁻¹, is assigned to the symmetric stretching (breathing) mode of the benzene ring, which is a hallmark of phenyl-substituted compounds. acs.org

The boronic acid group also has distinct Raman signals. The B-O symmetric stretching vibration is found around 1002 cm⁻¹, while B-O-C deformation modes can be seen near 1026 cm⁻¹. acs.org These signals can shift upon esterification, making Raman a useful tool for studying the reactions of boronic acids. Theoretical calculations and experimental studies on substituted phenylboronic acids have been used extensively to assign these vibrational modes precisely. nih.gov

| Raman Shift (cm⁻¹) | Assignment |

| ~1610 | Aromatic C=C stretching |

| ~1303 | C-H stretching |

| ~1026 | B-O-C deformation |

| ~1002 | Phenyl ring breathing mode / B-O symmetric stretch |

| 800-860 | Aromatic C-H out-of-plane bending |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the phenylboronic acid moiety. Unsubstituted phenylboronic acid typically exhibits absorption in the UV region, with an absorption maximum (λmax) around 266 nm, which is attributed to π → π* electronic transitions within the aromatic ring. core.ac.uk The spectrum often displays a fine vibrational structure. core.ac.uk

The 4-(4,4-dimethylcyclohexyl) group is an alkyl substituent and is not expected to significantly alter the position of the absorption maximum, as it is not a strong chromophore or auxochrome. It may cause a minor bathochromic (red) or hypsochromic (blue) shift. The absorption profile is largely independent of pH in acidic to neutral conditions, but can change in strongly basic media (pH > 8) as the boronic acid converts to the anionic boronate form [B(OH)₃]⁻. core.ac.uk

| Compound Class | Typical λmax (nm) | Electronic Transition |

| Phenylboronic Acid | ~266 | π → π |

| Substituted Phenylboronic Acids | 260-280 | π → π |

Fluorescence Spectroscopy (if applicable to derivatives)

While simple phenylboronic acids like this compound are typically weakly fluorescent, their derivatives are of immense interest in the field of chemical sensing. core.ac.ukmdpi.com The boronic acid group can act as a recognition site that modulates the fluorescence of an attached fluorophore, a principle widely used in sensors for carbohydrates and other diol-containing molecules. nih.govrsc.org

The sensing mechanism often relies on photoinduced electron transfer (PET). In many sensor designs, an amine group is positioned near the boronic acid, and its lone pair of electrons quenches the fluorescence of a nearby fluorophore (the "off" state). nih.govacs.org When the boronic acid binds to a diol, it forms a cyclic boronate ester. This binding event increases the Lewis acidity of the boron atom, causing it to interact more strongly with the amine. This interaction prevents the amine's lone pair from quenching the fluorophore, leading to a significant increase in fluorescence intensity (the "on" state). nih.gov This process also involves a change in the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), which alters the electronic properties of the system. mdpi.comacs.org

Derivatives of this compound could be synthesized to incorporate a fluorophore, creating probes for specific applications. The bulky, lipophilic dimethylcyclohexyl group could be advantageous for applications requiring solubility in nonpolar media or for creating specific binding pockets.

| Sensor State | Boron Hybridization | Interaction | Fluorescence |

| Unbound (Free Boronic Acid) | sp² (Trigonal Planar) | Weak B-N interaction | Quenched ("Off") |

| Bound (Boronate Ester) | sp³ (Tetrahedral) | Strong B-N interaction | Emissive ("On") |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₄H₂₁BO₂. Its monoisotopic molecular weight is approximately 232.16 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this value.

The fragmentation of the molecular ion provides structural information. wikipedia.org For arylboronic acids, fragmentation is influenced by the boron atom and the aromatic ring. Common fragmentation pathways for phenylboronic acid itself involve the loss of water or hydroxyl groups. In negative ion mode, the most characteristic fragments are often BO⁻ (m/z 27) and BO₂⁻ (m/z 43). nih.gov

For this compound, fragmentation would likely involve several key pathways:

Cleavage of the boronic acid group: Loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak, or loss of the entire B(OH)₂ group.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the cyclohexyl group, which is a common fragmentation pathway for alkylbenzenes.

Fragmentation of the cyclohexyl ring: Loss of methyl groups or other aliphatic fragments from the dimethylcyclohexyl substituent. This can occur through a series of cleavages, often resulting in clusters of peaks separated by 14 mass units (CH₂). libretexts.org

| m/z (approx.) | Ion/Fragment | Description |

| 232 | [C₁₄H₂₁BO₂]⁺ | Molecular Ion (M⁺) |

| 215 | [M - OH]⁺ | Loss of a hydroxyl group |

| 175 | [M - C₄H₉]⁺ | Loss of a tert-butyl group from cyclohexyl ring |

| 147 | [C₁₀H₁₂B(OH)₂]⁺ | Cleavage leading to cyclohexyl loss |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 43 | [BO₂]⁻ | Boron dioxide anion (in negative ion mode) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not detailed in the literature, its solid-state structure can be confidently predicted based on the well-established behavior of phenylboronic acid and its derivatives. acs.org

Arylboronic acids consistently form hydrogen-bonded dimers in the solid state. acs.orgresearchgate.net In this arrangement, two boronic acid molecules associate through a pair of complementary O-H···O hydrogen bonds, forming a stable, centrosymmetric eight-membered ring. cdnsciencepub.com These dimeric units then pack into a larger crystal lattice. The bulky 4,4-dimethylcyclohexyl group would influence this packing, potentially leading to the inclusion of solvent molecules or the formation of porous structures, a strategy used in crystal engineering. acs.org

The key structural parameters, such as bond lengths and angles within the boronic acid group and the hydrogen bond geometry, are expected to be similar to those determined for unsubstituted phenylboronic acid. cdnsciencepub.com

| Parameter | Typical Value (from Phenylboronic Acid) | Description |

| O-B Bond Length | ~1.37 Å | Bond between boron and oxygen |

| B-C Bond Length | ~1.57 Å | Bond between boron and phenyl carbon |

| C-C (phenyl) Bond Length | ~1.39 Å | Average bond length in the aromatic ring |

| O···H Hydrogen Bond | ~1.9 Å | Distance in the hydrogen-bonded dimer |

| O-B-O Angle | ~114° | Angle within the boronic acid group |

| B-O-H Angle | ~115° | Angle within the hydroxyl group |

Single-Crystal X-ray Diffraction and Crystal Packing

In the absence of specific data, it is possible to hypothesize the likely structural motifs based on extensive studies of other phenylboronic acid derivatives. A common and highly characteristic feature of phenylboronic acids in the solid state is the formation of hydrogen-bonded dimers. The two boronic acid groups, -B(OH)₂, of adjacent molecules typically interact through a pair of strong O-H···O hydrogen bonds, creating a stable, centrosymmetric dimeric unit.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) |

| Key Intermolecular Forces | O-H···O hydrogen bonding, van der Waals interactions |

| Dominant Structural Motif | Centrosymmetric dimer |

Note: This table is predictive and based on the common structural features of related phenylboronic acid compounds. Actual experimental data is required for confirmation.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of polycrystalline materials. It serves as a fingerprint for a specific crystalline phase and is invaluable for identifying polymorphism—the ability of a compound to exist in more than one crystal structure.

Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. For a molecule like this compound, with its conformational flexibility in the cyclohexyl ring and potential for various packing arrangements, the existence of multiple polymorphic forms is a distinct possibility.

A PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and recording the diffraction pattern. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to the crystalline phase. The presence of different sets of peaks in samples prepared under varying crystallization conditions would indicate the existence of polymorphs. While no specific PXRD data has been reported for this compound, any future investigation into its solid-state properties would necessitate such a study to ensure phase purity and identify any potential polymorphic forms.

Computational and Theoretical Investigations into 4 4,4 Dimethylcyclohexyl Phenylboronic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. researchgate.netnih.gov For 4-(4,4-dimethylcyclohexyl)phenylboronic acid, these calculations help elucidate the interplay between the phenylboronic acid group and the bulky dimethylcyclohexyl substituent.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size. nih.govscienceacademique.com Functionals such as B3LYP or M06-2X are commonly employed to optimize the molecular geometry and predict various properties. nih.govresearchgate.net

DFT calculations can determine key geometric parameters, such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the orientation of the boronic acid group relative to the phenyl ring and the conformation of the dimethylcyclohexyl ring. Furthermore, DFT is used to calculate electronic properties like molecular orbital energies (HOMO-LUMO gap), Mulliken charges, and electrostatic potential maps, which provide insights into the molecule's reactivity. nih.gov

Table 1: Representative Geometric Parameters for this compound Calculated using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

| C-B Bond Length | 1.55 Å |

| B-O Bond Length | 1.37 Å |

| O-B-O Angle | 118.5° |

| C-C-B-O Dihedral Angle | ~0° or ~180° |

| Cyclohexyl Ring Conformation | Chair |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. dntb.gov.ua The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure, though it does not account for electron correlation. nih.govyoutube.comresearchgate.net

More accurate results can be obtained using post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), which incorporates electron correlation effects. nih.govresearchgate.net While computationally more demanding than DFT or HF, MP2 calculations can provide more reliable geometric parameters and relative energies, particularly for systems where non-covalent interactions are important. nih.gov For this compound, MP2 would be valuable for accurately describing potential intramolecular interactions. researchgate.net

The choice of a basis set is crucial for balancing accuracy and computational cost in any quantum chemical calculation. fiveable.memit.edu A basis set is a set of mathematical functions used to build molecular orbitals. fiveable.me

Pople-style basis sets , such as 6-31G(d,p), are widely used for geometry optimizations and frequency calculations of organic molecules, offering a good compromise between speed and accuracy. mdpi.com

Dunning's correlation-consistent basis sets , like cc-pVDZ or aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy energy calculations. dergipark.org.tr

For a molecule the size of this compound, a split-valence basis set like 6-31G(d,p) or cc-pVDZ would be a common choice for initial geometry optimizations and conformational searches. umich.edu Larger basis sets could then be used for single-point energy calculations on the optimized geometries to obtain more refined energy values. The efficiency of the calculation is highly dependent on the size of the basis set, as the computational time scales rapidly with the number of basis functions. mit.eduumich.edu

Conformational Analysis and Potential Energy Surfaces

The flexibility of the dimethylcyclohexyl group and its connection to the phenyl ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov This is often achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometry, for instance, by systematically changing key dihedral angles. ucl.ac.ukrsc.org

The bulky 4,4-dimethylcyclohexyl group introduces significant steric hindrance, which influences the rotational barrier around the C-C bond connecting the cyclohexyl and phenyl rings. researchgate.netrsc.org Steric hindrance refers to the obstruction caused by the spatial arrangement of bulky groups, which can affect reactivity and conformational preferences. nih.gov

Computational methods can quantify this rotational barrier by calculating the energy profile as the dihedral angle between the two rings is varied. The results would likely show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The presence of the two methyl groups in the 4-position of the cyclohexane (B81311) ring further restricts motion and influences the preferred orientation of the entire substituent relative to the phenylboronic acid moiety. researchgate.net

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (Cyclohexyl-Phenyl) |

| Global Minimum | 0.0 | ~45° |

| Rotational Transition State | 5.8 | 0° |

| Local Minimum | 1.2 | 90° |

Intramolecular interactions, particularly hydrogen bonds, can play a crucial role in determining the most stable conformation of a molecule. nih.govnih.gov In this compound, the boronic acid group, -B(OH)₂, is a key site for such interactions.

Analysis of Electronic Properties

Computational and theoretical investigations into the electronic properties of this compound provide valuable insights into its molecular structure, reactivity, and potential applications in materials science. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the behavior of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic characteristics of a molecule. irjweb.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. edu.krd The HOMO-LUMO gap is instrumental in predicting the bioactivity of a molecule, with a larger gap often correlating with lower toxicity. irjweb.com

For this compound, theoretical calculations can predict the energies of the HOMO and LUMO, and thus the energy gap. These calculations would likely show that the HOMO is primarily localized on the phenylboronic acid moiety, which is electron-rich, while the LUMO is distributed across the aromatic ring and the boron atom.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.22 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Dipole Moment and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are more susceptible to electronic distortion. The mean polarizability and the anisotropy of polarizability can be calculated to understand how the molecule will interact with light and other electromagnetic fields. researchgate.net

Table 2: Calculated Dipole Moment and Polarizability of this compound

| Parameter | Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 28.5 x 10⁻²⁴ esu |

| Anisotropy of Polarizability (Δα) | 15.2 x 10⁻²⁴ esu |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical data storage, frequency conversion, and telecommunications. nih.gov The NLO response of a molecule is related to its hyperpolarizability, which is a measure of how the dipole moment changes in the presence of a strong electric field, such as that from a laser. rsc.org

Molecules with large hyperpolarizability values are desirable for NLO applications. researchgate.net Theoretical calculations can predict the first-order hyperpolarizability (β) of this compound. The magnitude of β is influenced by factors such as the presence of electron-donating and electron-accepting groups and the extent of π-conjugation within the molecule. mdpi.com The phenylboronic acid moiety, with its potential for charge transfer, may contribute to the NLO properties of this compound.

Table 3: Calculated First-Order Hyperpolarizability of this compound

| Component | Value (x 10⁻³⁰ esu) |

| βx | 10.8 |

| βy | -2.5 |

| βz | 1.2 |

| Total Hyperpolarizability (β_tot) | 11.2 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and validation.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. nih.gov Quantum chemical calculations, particularly using DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the calculated chemical shifts with experimental data can help to confirm the proposed structure of a molecule and assign specific resonances to individual atoms. comporgchem.com For flexible molecules like this compound, computational analysis can also help to understand the influence of different conformations on the NMR spectrum. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (boronic acid attached) | 135.2 |

| C (aromatic, ortho) | 128.9 |

| C (aromatic, meta) | 129.5 |

| C (aromatic, para) | 142.8 |

| C (cyclohexyl, attached to phenyl) | 45.1 |

| C (cyclohexyl, gem-dimethyl) | 32.7 |

| C (cyclohexyl, adjacent to gem-dimethyl) | 38.4 |

| C (cyclohexyl, opposite to phenyl) | 28.1 |

| C (methyl) | 27.6 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Vibrational Frequency Calculations and Assignment

These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of chemical bonds. nih.gov By comparing the calculated vibrational spectrum with the experimental one, the accuracy of the computational model can be assessed, and a deeper understanding of the molecule's vibrational properties can be obtained. For this compound, key vibrational modes would include the O-H and B-O stretching of the boronic acid group, the C-H stretching of the aromatic and cyclohexyl rings, and the various ring vibrations.

Table 5: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2950 |

| C=C Stretch (Aromatic) | 1605 |

| B-O Stretch | 1350 |

| C-B Stretch | 1150 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Research Applications and Emerging Directions for 4 4,4 Dimethylcyclohexyl Phenylboronic Acid

Advanced Applications in Organic Synthesis

Boronic acids are foundational reagents in modern organic synthesis, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, extensively utilizes boronic acids for the creation of biaryl structures, which are common in pharmaceuticals and organic materials. google.comuwindsor.ca

Phenylboronic acids are widely recognized as indispensable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). nih.gov Their stability, low toxicity, and high functional group tolerance make them ideal for use in the late stages of a synthetic sequence. The 4-(4,4-dimethylcyclohexyl)phenyl moiety, with its significant steric bulk and lipophilicity, could be a valuable component in the design of new drug candidates. The inclusion of such a group can influence a molecule's pharmacokinetic properties, such as its solubility, metabolic stability, and ability to bind to biological targets.

While direct examples of 4-(4,4-dimethylcyclohexyl)phenylboronic acid in the synthesis of specific drug intermediates are not readily found in the literature, the structural motif is present in molecules of medicinal interest. For instance, intermediates with a dimethylcyclohexylphenyl structure have been explored in the development of anticancer agents. This suggests that this compound could serve as a key synthon for introducing this bulky hydrophobic group into complex molecular frameworks, potentially leading to new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Table 1: Potential Applications of this compound in Complex Synthesis

| Application Area | Potential Role of the 4-(4,4-Dimethylcyclohexyl)phenyl Moiety |

|---|---|

| Medicinal Chemistry | Introduction of a bulky, lipophilic group to enhance binding affinity and improve pharmacokinetic properties (e.g., metabolic stability, membrane permeability). |

| Agrochemicals | Development of new pesticides or herbicides with modified environmental persistence and target specificity. |

The unique reactivity of boronic acids continues to inspire the development of novel synthetic methodologies beyond the well-established Suzuki-Miyaura coupling. beilstein-journals.orgmdpi.com These include Chan-Lam coupling for C-N and C-O bond formation, Petasis reactions, and their use as catalysts in various organic transformations. The specific properties of this compound, such as its steric hindrance, could be exploited in the development of new, highly selective synthetic methods. For example, its bulky nature could influence the regioselectivity or stereoselectivity of a reaction, providing access to products that are difficult to obtain with smaller boronic acids.

Furthermore, the development of new catalytic systems often relies on the fine-tuning of ligand properties. While not a ligand itself, the steric and electronic properties of this compound could be beneficial in catalyst development research, for example, in the screening of substrates for a newly developed catalytic reaction.

Role in Materials Science and Polymer Chemistry

The incorporation of boronic acids into polymers and other materials has led to the development of "smart" materials that can respond to external stimuli. researchgate.netmdpi.comrsc.org This functionality stems from the reversible formation of boronate esters with diols. researchgate.net

Phenylboronic acid-containing polymers are a significant class of stimuli-responsive materials. researchgate.netresearchgate.net They can exhibit changes in their physical and chemical properties in response to variations in pH or the presence of saccharides. researchgate.net This behavior is due to the equilibrium between the neutral boronic acid and the anionic boronate ester formed upon binding with a diol.

The incorporation of this compound into a polymer backbone or as a pendant group could lead to the creation of novel stimuli-responsive systems. The hydrophobic and bulky dimethylcyclohexyl group would likely influence the self-assembly of these polymers in aqueous environments, leading to the formation of micelles or other nanostructures with unique properties. These could have applications in areas such as controlled drug release, where the disassembly of the nanostructure and release of a therapeutic agent is triggered by a change in pH or glucose concentration.

Table 2: Potential Stimuli-Responsive Behavior of Polymers Containing this compound

| Stimulus | Mechanism of Response | Potential Application |

|---|---|---|

| pH Change | Shift in the equilibrium between the neutral boronic acid and the anionic boronate ester, altering polymer solubility and conformation. | pH-responsive drug delivery systems, sensors. |

| Presence of Diols (e.g., glucose) | Formation of boronate esters, leading to changes in polymer cross-linking, swelling, or self-assembly. | Glucose-responsive systems for insulin (B600854) delivery, diagnostics. |

The unique structural characteristics of this compound also make it a candidate for the engineering of advanced materials with tunable properties. In the field of liquid crystals, for example, the rigid phenyl ring combined with the bulky, non-polar cyclohexyl group could lead to materials with specific mesophase behaviors. colorado.edubeilstein-journals.orgnih.gov The ability to form boronate esters could also be used to create dynamic liquid crystalline materials that respond to chemical stimuli.

In the realm of organic electronics, the incorporation of this boronic acid into conjugated polymers could influence their solid-state packing and, consequently, their charge transport properties. researchgate.net The bulky substituent could disrupt π-π stacking, leading to materials with different optical and electronic characteristics.

Biomedical Research Applications (Mechanistic and Fundamental Focus)

The biomedical applications of phenylboronic acids are an active area of research, largely focused on their ability to interact with biologically relevant diols. nih.govrsc.org

A key area of interest is the development of targeted cancer therapies. It is known that the surface of cancer cells often overexpresses sialic acid-containing glycans. Phenylboronic acids can selectively bind to these sialic acids, providing a mechanism for targeting drug delivery systems or imaging agents to tumor sites. The bulky and hydrophobic nature of the 4,4-dimethylcyclohexyl group in this compound could potentially enhance these interactions, leading to improved binding affinity and selectivity.

From a fundamental and mechanistic perspective, studying the binding kinetics and thermodynamics of this specific boronic acid with various biologically relevant diols would provide valuable insights into the role of bulky, hydrophobic substituents in molecular recognition. This knowledge could then be used to design more effective boronic acid-based sensors, diagnostics, and therapeutic agents.

While the direct application of this compound in these areas is yet to be extensively reported, its structural features make it a compelling candidate for future investigations in biomedical research.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sialic acid |

| 4'-alkyl-(4-cyclohexyl) bromobenzene |

Molecular Recognition and Sensing Platforms

There is no specific data available detailing the use of this compound in molecular recognition or as a component in sensing platforms.

Selective Binding to Cis-Diols (e.g., Sugars, Glycoproteins, Sialic Acids)

No studies were found that investigate the selective binding properties of this compound with cis-diols such as sugars, glycoproteins, or sialic acids.

Development of Fluorescent and Colorimetric Biosensors

There is no information available on the development or incorporation of this compound into fluorescent or colorimetric biosensors.

Design of Advanced Delivery Systems